N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide
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Overview
Description
N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide: is a chemical compound with the molecular formula C19H23ClN2O2 and a molecular weight of 346.8 g/mol . This compound belongs to the class of benzanilides, which are frequently used in pharmaceuticals and agrochemicals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide typically involves the condensation of carboxylic acids with amines. One common method is the regioselective C–H hydroxylation strategy, which uses catalysts such as Ru (II) and Pd (II) to achieve high yields and excellent regioselectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzanilides with different functional groups.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is used in the synthesis of various bioactive molecules. Its derivatives are valuable in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- p-Chlorodiethylamino ethoxy-benzanilide
- o-Chlorodiethylamino ethoxy-benzanilide
- m-Bromodiethylamino ethoxy-benzanilide
Comparison: N-(3-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is unique due to its specific substitution pattern on the benzene ring, which influences its biological activity and chemical reactivity. Compared to its para- and ortho-substituted analogs, the meta-substitution can result in different steric and electronic effects, leading to variations in enzyme inhibition and receptor binding affinities. The presence of the chlorine atom also imparts distinct physicochemical properties, such as increased lipophilicity and altered metabolic stability .
Properties
CAS No. |
17822-73-0 |
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Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)12-13-24-18-11-6-5-10-17(18)19(23)21-16-9-7-8-15(20)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) |
InChI Key |
YQXNAUNZNMZNKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Synonyms |
N-(3-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
Origin of Product |
United States |
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